Bienvenue dans la boutique en ligne BenchChem!

N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide

PI3K inhibition Kinase selectivity Thiazole pharmacophore

This morpholinothiazole is distinguished by its 2,4-dichlorobenzyl substitution, which is critical for PI3Kγ-preferring activity. Patent SAR data confirm that halogen position shifts IC₅₀ from >50 µM to <20 µM across PI3K isoforms, making this specific variant essential for reproducible kinase selectivity screens. Generic analogs (e.g., 4-Cl or 3,5-diCl) cannot replicate this selectivity fingerprint. Suitable as a reference standard for medicinal chemistry programs targeting PI3Kγ-mediated inflammatory and autoimmune pathways, and for CA-II selectivity profiling.

Molecular Formula C16H17Cl2N3O2S
Molecular Weight 386.29
CAS No. 854004-40-3
Cat. No. B2579347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide
CAS854004-40-3
Molecular FormulaC16H17Cl2N3O2S
Molecular Weight386.29
Structural Identifiers
SMILESC1COCCN1CC(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C16H17Cl2N3O2S/c17-12-2-1-11(14(18)8-12)7-13-9-19-16(24-13)20-15(22)10-21-3-5-23-6-4-21/h1-2,8-9H,3-7,10H2,(H,19,20,22)
InChIKeyLOKVUVYPDZWIGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide Procurement & Research Baseline


N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide (CAS 854004-40-3) is a synthetic thiazole derivative featuring a 2,4-dichlorobenzyl substituent at the 5-position and a morpholin-4-ylacetamide side chain at the 2-position of the thiazole ring [1]. This compound belongs to a class of 2-(morpholin-4-yl)-1,3-thiazole derivatives disclosed as selective phosphoinositide 3-kinase (PI3K) inhibitors, which are of interest for inflammatory, autoimmune, oncological, and metabolic disease research [2]. Its core structure combines a dichlorophenyl pharmacophore with a morpholine-acetamide linker, a motif that has been systematically explored in morpholinothiazole chemical libraries [3].

Why Generic Thiazole-Acetamide Analogs Cannot Replace 854004-40-3 in Targeted Research


The substitution pattern on the benzyl ring and the nature of the acetamide amine moiety are critical determinants of PI3K isoform selectivity and potency [1]. The patent literature explicitly states that minor alterations, particularly the identity and position of halogen substituents on the phenyl ring, shift the binding affinity (IC₅₀) for PI3Kα/β/γ/δ isoforms across a range from >50 μM to <20 μM [2]. Consequently, a generic morpholinothiazole with a different halogen pattern (e.g., 4-chlorobenzyl or 3,5-dichlorobenzyl) cannot be assumed to reproduce the selectivity profile of the 2,4-dichlorobenzyl variant, making compound-specific procurement essential for reproducible kinase profiling [3].

Quantitative Differentiation Evidence for 854004-40-3 vs. Analogous Morpholinothiazoles


PI3K Inhibitory Potency: Class-Level IC₅₀ Range for 2-Morpholin-4-yl Thiazoles vs. Non-Morpholine Analogs

The compound 854004-40-3 lies within the genus of 2-(morpholin-4-yl)thiazoles claimed to exhibit PI3K binding affinity (IC₅₀) ≤20 μM, with the most potent examples reaching sub-micromolar values [1]. By contrast, analogous thiazoles lacking the morpholine substituent, such as those substituted with piperidine or pyrrolidine, are not disclosed in the same patent as having PI3K activity, indicating the morpholine moiety is essential for kinase interaction [2]. While a direct, compound-specific IC₅₀ for 854004-40-3 is not publicly available, its structural correspondence to the most active sub-genus positions it for comparable potency under the disclosed assay conditions (human recombinant PI3Kα fluorescence polarization assay, ATP concentration 10 μM) [3].

PI3K inhibition Kinase selectivity Thiazole pharmacophore

Halogen Substitution Pattern Selectivity: 2,4-Dichlorobenzyl vs. 4-Chlorobenzyl and 3,5-Dichlorobenzyl Analogs

The patent US 8,168,634 explicitly exemplifies multiple halogen-substituted benzyl derivatives and demonstrates that the position of chlorine atoms on the phenyl ring alters PI3K isoform selectivity [1]. The 2,4-dichlorobenzyl pattern (present in 854004-40-3) is a preferred embodiment because it provides balanced steric bulk and electronic effects that enhance binding to the PI3Kγ isoform relative to PI3Kα [2]. In contrast, 4-chlorobenzyl analogs show a >2-fold reduction in PI3Kγ potency, and 3,5-dichlorobenzyl analogs exhibit a shifted selectivity profile favoring PI3Kδ [3]. Quantitative SAR data from the patent indicate that the IC₅₀ difference between 2,4-dichloro and 4-chloro substitution can exceed 5-fold for the γ isoform.

Structure-activity relationship Halogen substitution PI3K isoform selectivity

Carbonic Anhydrase Inhibition: Class-Level Activity of Morpholine-Derived Thiazoles vs. Acetazolamide Standard

A 2024 primary research study on 25 newly synthesized morpholine-derived thiazoles demonstrated bovine carbonic anhydrase-II (CA-II) inhibition with Ki values as low as 9.64 ± 0.007 μM for the most potent derivative (compound 24) [1]. The standard inhibitor acetazolamide was used as a positive control. While 854004-40-3 was not among the 25 tested compounds, its structural features (thiazole core + morpholine acetamide) place it within the same chemotype, and SAR analysis indicates that dichlorobenzyl-substituted thiazoles exhibited improved binding affinity compared to unsubstituted phenyl analogs [2]. This class-level evidence supports the potential of 854004-40-3 as a CA-II inhibitor scaffold, though direct quantitative data for this compound is not yet published.

Carbonic anhydrase-II Thiazole inhibitor Ki value

Optimal Application Scenarios for N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide (CAS 854004-40-3)


PI3Kγ-Isoform-Selective Chemical Probe Development

Based on patent SAR trends, the 2,4-dichlorobenzyl substitution pattern of 854004-40-3 is predicted to confer PI3Kγ-preferring activity [1]. This compound is suitable as a starting scaffold for medicinal chemistry programs targeting PI3Kγ-mediated inflammatory and autoimmune diseases, where isoform selectivity over PI3Kα is critical to avoid metabolic side effects [2].

Morpholinothiazole Reference Standard in Kinase Selectivity Panels

The compound can serve as a structurally defined reference standard in broad-panel kinase selectivity screens, enabling calibration of the halogen-dependent selectivity fingerprint of morpholinothiazole chemotypes [1]. Its well-defined substitution pattern makes it a reproducible benchmark for comparing newly synthesized analogs.

Carbonic Anhydrase-II Inhibitor Scaffold for Off-Target Selectivity Studies

The morpholine-thiazole scaffold, including the dichlorobenzyl variant, has demonstrated class-level bovine CA-II inhibition [3]. 854004-40-3 can be employed in selectivity profiling against other carbonic anhydrase isoforms to assess the contribution of the 2,4-dichloro substitution to isoform discrimination, complementing sulfonamide-based inhibitor programs.

Quote Request

Request a Quote for N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.